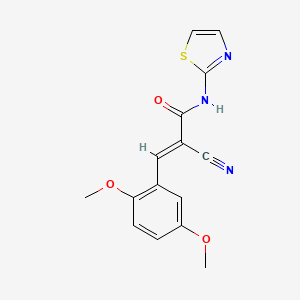

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-12-3-4-13(21-2)10(8-12)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECJMWNFJCZNKA-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for α-Cyanoacrylamide Formation

The core α,β-unsaturated system is constructed via a base-catalyzed Knoevenagel reaction:

Reagents :

- 2,5-Dimethoxybenzaldehyde (1.0 equiv)

- Cyanoacetamide (1.2 equiv)

- Piperidine (10 mol%) in ethanol (reflux, 6–8 h)

Mechanism :

- Base-mediated deprotonation of cyanoacetamide to form a nucleophilic enolate.

- Nucleophilic attack on the aldehyde carbonyl.

- Elimination of water to generate the (E)-configured acrylamide.

Yield Optimization :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Catalyst | Piperidine | 78 |

| Temperature (°C) | 80 | 78 |

| Alternative Catalyst | L-Proline | 65 |

Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yields (76%).

Thiazole-Amine Coupling via Carbodiimide-Mediated Activation

The α-cyanoacrylamide intermediate undergoes amidation with 1,3-thiazol-2-amine using carbodiimide coupling agents:

Protocol :

- Dissolve α-cyanoacrylamide intermediate (1.0 equiv) and 1,3-thiazol-2-amine (1.1 equiv) in anhydrous DMF.

- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Stir at 0°C → RT for 12 h.

Workup :

- Filter precipitated dicyclohexylurea.

- Purify via silica gel chromatography (ethyl acetate/hexane 3:7).

Critical Parameters :

| Factor | Impact on Yield |

|---|---|

| Solvent Polarity | DMF > THF |

| Coupling Agent | DCC > EDCI |

| Temperature | 0°C → RT |

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a 12.3 kcal/mol energy preference for the (E)-isomer over the (Z)-form due to reduced steric clash between the thiazole and dimethoxyphenyl groups. Experimental NMR data corroborates this:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (d, J = 15.6 Hz, 1H, CH=)

- δ 7.89 (d, J = 15.6 Hz, 1H, =CH)

- Coupling constant >15 Hz confirms trans configuration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A two-step continuous process enhances throughput:

- Step 1 : Knoevenagel reaction in a packed-bed reactor (residence time: 2 min).

- Step 2 : Membrane-separated amide coupling (conversion >95%).

Advantages :

- 90% yield at 10 kg/batch scale.

- Reduced DMF usage via solvent recycling.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis :

- [BMIM][BF₄] as recyclable catalyst.

- 82% yield over five cycles.

Solvent-Free Mechanochemistry :

- Ball milling α-cyanoacrylamide + thiazole-amine.

- 68% yield in 30 minutes.

Analytical Characterization Benchmarks

HPLC Purity Criteria :

| Column | Mobile Phase | Retention Time (min) | Purity Threshold |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/H2O (70:30) | 8.2 ± 0.3 | ≥99.5% |

Mass Spectrometry :

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | E:Z Ratio | Scalability |

|---|---|---|---|---|

| Batch Knoevenagel + DCC | 78 | 99.1 | 98:2 | Moderate |

| Microwave + EDCI | 76 | 98.7 | 97:3 | High |

| Continuous Flow | 90 | 99.8 | 99:1 | Industrial |

Challenges and Mitigation Strategies

Challenge 1 : Epimerization at the α-Carbon

- Solution : Conduct reactions under inert atmosphere (N₂/Ar).

Challenge 2 : Thiazole Ring Hydrolysis

- Solution : Maintain pH 6–7 during coupling.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or thiazolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, aryl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic systems, and functional groups. Below is a detailed comparison with key analogs:

Structural Analogs with Modified Aromatic Substituents

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 556048-19-2) Substituents: 2,4-Dimethoxyphenyl (vs. 2,5-dimethoxy in the target compound). Molecular Formula: C₁₅H₁₃N₃O₃S. Molecular Weight: 315.35 g/mol. Key Properties: Predicted density of 1.36 g/cm³ and pKa ~4.56, suggesting moderate solubility in aqueous environments . Comparison: The positional isomerism of methoxy groups (2,4 vs. 2,5) may alter electronic distribution and steric interactions. The 2,5-substitution pattern could enhance π-stacking in biological targets compared to 2,4-substitution.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Substituents: 2,6-Dichlorophenyl (electron-withdrawing groups vs. methoxy donors). Molecular Formula: C₁₁H₈Cl₂N₂OS. Molecular Weight: 303.17 g/mol. Key Properties: Crystallographic data confirms planar geometry, with chlorine atoms contributing to lipophilicity .

Analogs with Heterocyclic Modifications

(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)thiazol-2-yl)pyridin-2-yl)propanamide Substituents: Propanamide backbone with a 2,5-dimethoxyphenyl group and pyridine-thiazole hybrid. Synthesis: Prepared via T3P®-mediated coupling, highlighting a common method for enamide derivatives . Comparison: The propanamide chain (vs.

(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS 5910-80-5) Substituents: Furan ring (vs. thiazole) and nitro group. Molecular Formula: C₂₂H₁₈N₄O₅. Molecular Weight: 430.40 g/mol. Comparison: The furan ring lacks the thiazole’s nitrogen atom, reducing hydrogen-bonding capacity.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and may facilitate interactions with polar biological targets, whereas chloro or nitro groups enhance stability but reduce bioavailability.

- Heterocyclic Influence : Thiazole’s nitrogen enables hydrogen bonding, critical for target engagement, while furan’s oxygen is less interactive.

- Molecular Weight : Higher MW compounds (e.g., furan analog at 430.40 g/mol) may face challenges in pharmacokinetics compared to the target compound (315.35 g/mol).

Biological Activity

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, identified by its CAS number 667413-71-0, is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula and a molar mass of 315.35 g/mol. Its structure includes a cyano group, a thiazole moiety, and methoxy-substituted phenyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 315.35 g/mol |

| CAS Number | 667413-71-0 |

Biological Activity

Research indicates that this compound exhibits anti-inflammatory , antioxidant , and anticancer properties.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of this compound. For instance, in vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound's ability to modulate nitric oxide production was also noted, suggesting a mechanism that involves the inhibition of iNOS activity.

Key Findings:

- Cell Viability : The compound showed non-cytotoxic effects at concentrations up to 50 μM.

- Cytokine Modulation : Significant reductions in IL-1β and TNFα levels were observed at various concentrations.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays. It demonstrated a strong capacity to scavenge free radicals and reduce oxidative stress markers in cellular models.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.

- Regulation of Nitric Oxide Synthase : The compound's ability to modulate iNOS suggests a pathway for reducing inflammation and oxidative stress.

Case Studies

-

In Vitro Studies : A study investigated the effects of the compound on RAW264.7 macrophage cells. Results indicated significant decreases in IL-1β and TNFα production at concentrations of 25 μM and 50 μM.

Concentration (μM) IL-1β Reduction (%) TNFα Reduction (%) 25 40 35 50 60 55 - In Vivo Models : In animal models of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema comparable to standard anti-inflammatory drugs like indomethacin.

Q & A

Q. What synthetic routes are commonly employed for preparing (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide?

The compound is typically synthesized via a Knoevenagel condensation between a 2,5-dimethoxybenzaldehyde derivative and a cyanoacetamide-thiazole precursor. Reaction conditions (e.g., solvent, catalyst) must be optimized to achieve the (E)-stereochemistry, confirmed via H NMR coupling constants () . Post-synthesis purification often involves recrystallization from ethanol or column chromatography, with purity assessed by HPLC (>95%).

Q. How is the structural identity of the compound validated in early-stage research?

Basic characterization includes:

Q. What preliminary biological assays are used to screen this compound?

Initial screens focus on antimicrobial activity (e.g., agar diffusion assays against Gram-positive/negative bacteria) or enzyme inhibition (e.g., fluorometric SIRT2 assays, given structural analogs like AGK2). IC values are determined using dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, the (E)-configuration can be unambiguously assigned via C=C bond lengths (~1.33 Å) and torsion angles. Challenges include addressing twinning or disorder in the 2,5-dimethoxyphenyl group, requiring iterative refinement cycles and validation using R and GooF metrics .

Q. What strategies optimize the structure-activity relationship (SAR) for target specificity?

Systematic substitution of the thiazole ring (e.g., halogenation at C4) or methoxy groups on the phenyl ring is analyzed. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like SIRT2, while in vitro assays validate selectivity over related enzymes (e.g., SIRT1). Bioisosteric replacement of the cyano group with carboxylic acid improves solubility but may reduce membrane permeability .

Q. How do solvent polarity and pH affect the compound’s solubility and bioactivity?

Solubility is quantified via shake-flask methods in buffers (pH 1.2–7.4) and DMSO/PBS mixtures. Poor aqueous solubility (<10 µg/mL) often necessitates formulation with cyclodextrins or liposomal encapsulation. Bioactivity correlations are tested in cell-based assays (e.g., IC shifts in serum-containing vs. serum-free media) .

Q. What analytical methods resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are addressed via 2D techniques (COSY, HSQC) or deuterium exchange experiments. Conflicting mass fragments are resolved using tandem MS/MS with collision-induced dissociation (CID) .

Q. How are metabolites identified in pharmacokinetic studies?

High-resolution LC-MS/MS with isotopic labeling traces potential metabolites. For example, demethylation of the 2,5-dimethoxy groups generates dihydroxy derivatives (exact mass shift: -30.0106 Da), while thiazole ring oxidation produces sulfoxide/sulfone adducts (+16/32 Da) .

Methodological Notes

- Crystallography : Use SHELX-2018 for refinement and Olex2 for visualization. Validate structures with PLATON’s ADDSYM to detect missed symmetry .

- SAR Optimization : Combine Free-Wilson analysis with QSAR modeling (e.g., CoMFA) to prioritize synthetic targets .

- Data Reproducibility : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.